molecular formula C8H9NO3 B1337441 Methyl 2-methoxynicotinate CAS No. 67367-26-4

Methyl 2-methoxynicotinate

Cat. No. B1337441
CAS RN: 67367-26-4
M. Wt: 167.16 g/mol
InChI Key: MAHKNPZKAJMOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07262185B2

Procedure details

To a solution of aluminum lithium hydride (1.43 g) in THF (126 ml) was added a solution of methyl 2-methoxynicotinate (6.3 g) in THF (63 ml) at 0° C. The mixture was stirred at room temperature for 2 hours, and water (6.3 ml), 15% aqueous solution of sodium hydroxide (6.3 ml) and water (18.9 ml) were sequentially added to the solution at 0° C. The mixture was filtered with Celite, and washed with methanol. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give (2-methoxy-3-pyridinyl)methanol (5.0 g).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
126 mL
Type
solvent
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Li+].[Al+3].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[N:18]=[CH:17][CH:16]=[CH:15][C:10]=1[C:11](OC)=[O:12].O.[OH-].[Na+]>C1COCC1>[CH3:7][O:8][C:9]1[C:10]([CH2:11][OH:12])=[CH:15][CH:16]=[CH:17][N:18]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
[H-].[Li+].[Al+3].[H-].[H-].[H-]
Name
Quantity
6.3 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=CC=N1
Name
Quantity
126 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
63 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18.9 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered with Celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.